molecular formula C10H20N2O3 B1175782 cis-4-Amino-1-boc-3-hydroxypiperidine CAS No. 1331777-74-2

cis-4-Amino-1-boc-3-hydroxypiperidine

Cat. No. B1175782
M. Wt: 216.28
InChI Key:
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Description

Synthesis Analysis The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine involves multiple steps, including the chelation-controlled addition of homoallyl Grignard reagents and zinc borohydride-mediated reductions. These processes have been utilized in the stereoselective formation of syn- and anti-amino alcohol adducts, leading to the efficient synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine, highlighting the versatility and efficiency of these synthetic routes for producing enantiopure compounds (Liang & Datta, 2005).

Molecular Structure Analysis The molecular structure of cis-4-Amino-1-boc-3-hydroxypiperidine derivatives has been elucidated through X-ray crystallographic analysis, revealing a diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures. This structural insight is crucial for understanding the chemical behavior and reactivity of these compounds (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties Chemical reactions involving cis-4-Amino-1-boc-3-hydroxypiperidine often leverage its amine and hydroxyl functional groups. For example, its synthesis from 3-hydroxypyridine via hydrogenation, chiral resolution, and subsequent reaction with di-tert-butyl dicarbonate showcases its functional group interconversions and highlights its potential as a versatile synthetic intermediate (Wang Junming, 2013).

Scientific Research Applications

  • Chemistry and Pharmacology of Stereoisomers : Research on ohmefentanyl, a compound within the 4-anilidopiperidine class, emphasizes the significance of stereochemistry in biological activity. This highlights the potential research interest in cis-4-Amino-1-boc-3-hydroxypiperidine for its stereochemical properties and their implications in pharmacology (Brine et al., 1997).

  • Enzymatic and Biomimetic Studies : The study of copper-containing monooxygenases and their biomimetic models, including reactions with various substrates, provides insights into enzyme-catalyzed hydroxylation processes. This research could inform the functionalization and application of cis-4-Amino-1-boc-3-hydroxypiperidine in biomimetic and enzymatic studies, potentially contributing to the development of new pharmacophores (Blain et al., 2002).

  • Metathesis Reactions in Synthesis : The application of metathesis reactions for synthesizing and transforming functionalized β-Amino acid derivatives underscores the importance of such chemical reactions in drug research and development. Given the structural relevance, cis-4-Amino-1-boc-3-hydroxypiperidine could serve as a key intermediate or target molecule in the synthesis of cyclic β-amino acids or their derivatives, reflecting its potential role in medicinal chemistry (Kiss et al., 2018).

  • Amino Acids in Plant Studies : Research identifying unique amino acids and amines in plants, such as sandal (Santalum album L), which contains cis-4-hydroxy-l-proline, points to the potential for studying cis-4-Amino-1-boc-3-hydroxypiperidine in similar contexts. Its role in biosynthesis, enzymatic reactions, and metabolic pathways in plants could be a subject of interest for botanical and agricultural sciences (Kuttan et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Cis-4-Amino-1-boc-3-hydroxypiperidine is a building block in pharmaceutical research . It’s potential for future applications could be vast, but specific future directions are not mentioned in the sources I found.

properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Amino-1-boc-3-hydroxypiperidine

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